VU0422288

Übersicht

Beschreibung

Es zeigt eine hohe Selektivität für mGluR4, mGluR7 und mGluR8 mit EC50-Werten von 108 nM, 125 nM bzw. 146 nM . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um die Modulation von Glutamatrezeptoren und ihre Rolle bei verschiedenen neurologischen Prozessen zu untersuchen.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Neurological Disorders

- Rett Syndrome : Research indicates that VU0422288 can restore long-term potentiation (LTP) in hippocampal slices from Mecp2 mutant mice, a model for Rett Syndrome. The compound's application enhanced synaptic function, suggesting its potential to ameliorate cognitive deficits associated with this disorder .

- Cognitive Enhancement : In behavioral studies, this compound has been shown to improve learning and memory capabilities in animal models. For instance, it was found to enhance performance in contextual fear conditioning tasks, which rely on hippocampal function .

- Chronic Pain Management

- Schizophrenia and Anxiety Disorders

Case Study 1: Rett Syndrome Model

- Objective : To evaluate the effects of this compound on synaptic plasticity in Mecp2 mutant mice.

- Methodology : Hippocampal slices were treated with this compound, followed by assessments of LTP and synaptic responses.

- Findings : Application of this compound significantly restored LTP and improved synaptic responses compared to control groups. Behavioral tests indicated enhanced memory retention .

Case Study 2: Chronic Pain Assessment

- Objective : To assess the analgesic effects of this compound in a neuropathic pain model.

- Methodology : Mice were subjected to nerve injury followed by treatment with this compound. Pain behavior was evaluated using thermal and mechanical sensitivity tests.

- Findings : Treated mice exhibited reduced sensitivity to pain stimuli compared to untreated controls, suggesting a promising role for this compound in pain management .

Table 1: Potency of this compound at Different mGlu Receptors

| Receptor | EC50 (nM) | Affinity |

|---|---|---|

| mGlu4 | 108 | High |

| mGlu7 | 146 | High |

| mGlu8 | 125 | High |

Data indicates that this compound exhibits strong potency across multiple metabotropic glutamate receptors, highlighting its broad applicability in therapeutic contexts.

Table 2: Summary of Behavioral Studies Involving this compound

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Cognitive Enhancement | Mecp2 mutant mice | Improved memory retention in fear conditioning tasks |

| Chronic Pain Management | Neuropathic pain model | Reduced pain sensitivity post-treatment |

These findings underscore the potential therapeutic roles of this compound across different neurological conditions.

Wirkmechanismus

Target of Action

VU0422288, also known as VU 0422288 or N-[3-Chloro-4-[(5-chloro-2-pyridinyl)oxy]phenyl]-2-pyridinecarboxamide, is a positive allosteric modulator of group III metabotropic glutamate receptors (mGluRs). It primarily targets mGluR4, mGluR7, and mGluR8 . These receptors play a crucial role in modulating normal neuronal function and synaptic transmission .

Mode of Action

This compound interacts with its targets by potentiating the action of the group III mGluRs. It inhibits mGluRs with EC50 values of 125 nM, 146 nM, and 108 nM for mGluR4, mGluR7, and mGluR8, respectively . This interaction results in the modulation of glutamatergic synaptic transmission .

Biochemical Pathways

The compound affects the glutamatergic synaptic transmission pathway. It potentiates mGlu7-mediated reductions in excitatory post-synaptic potentials in hippocampal slices . This modulation significantly affects the dynamics of neurodegeneration in the hippocampus .

Pharmacokinetics

It is soluble in dmso, which suggests that it could be administered in a suitable vehicle for in vivo studies .

Result of Action

The molecular and cellular effects of this compound’s action include significant reduction in neuronal cell death in certain regions of the hippocampus. It also normalizes the level of expression of genes characterizing glutamatergic synaptic transmission and neuroinflammation . Furthermore, it reverses deficits in contextual fear memory, social recognition, and apneas in Rett syndrome (RTT) model mice .

Action Environment

It’s worth noting that the compound’s effects have been studied in the context of the hippocampus, suggesting that its action may be particularly relevant in this brain region .

Biochemische Analyse

Biochemical Properties

VU0422288 interacts with group III mGluRs, specifically mGluR4, mGluR7, and mGluR8 . It inhibits these receptors with EC50 values of 125 nM, 146 nM, and 108 nM respectively . The nature of these interactions involves the modulation of receptor activity, enhancing the response of these receptors to their ligands .

Cellular Effects

This compound has been shown to influence cell function by modulating the activity of mGluRs . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to reverse deficits in contextual fear memory, social recognition, and apneas in Rett syndrome (RTT) model mice .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to mGluRs and modulating their activity This can lead to changes in gene expression and cellular signaling pathways

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For instance, a study showed that a dosage of 30 mg/kg administered once daily for 17 days could rescue synaptic plasticity defects and learning and memory phenotypes in Mecp2 +/- mice .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von VU 0422288 umfasst mehrere Schritte, beginnend mit der Herstellung des Schlüsselzwischenprodukts 3-Chlor-4-[(5-Chlor-2-pyridinyl)oxy]anilin. Dieses Zwischenprodukt wird dann unter geeigneten Bedingungen mit 2-Pyridincarbonsäurechlorid umgesetzt, um das Endprodukt zu erhalten . Die Reaktionsbedingungen umfassen typischerweise die Verwendung einer Base wie Triethylamin und eines Lösungsmittels wie Dichlormethan. Die Reaktion wird bei niedrigen Temperaturen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für VU 0422288 nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses umfassen. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktoren und die Implementierung von Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen, um sicherzustellen, dass die Verbindung die Industriestandards erfüllt.

Analyse Chemischer Reaktionen

Reaktionstypen

VU 0422288 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Chlor- und Pyridinmoleküle hauptsächlich Substitutionsreaktionen. Diese Reaktionen können verwendet werden, um die Verbindung für verschiedene Forschungszwecke zu modifizieren.

Häufige Reagenzien und Bedingungen

Zu den häufig verwendeten Reagenzien bei Reaktionen mit VU 0422288 gehören Basen wie Triethylamin, Lösungsmittel wie Dichlormethan und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen umfassen typischerweise niedrige Temperaturen und kontrollierte Umgebungen, um eine hohe Selektivität und Ausbeute zu gewährleisten.

Hauptprodukte

Die Hauptprodukte, die aus Reaktionen mit VU 0422288 gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Nukleophilen Derivate mit modifizierten funktionellen Gruppen ergeben, die verwendet werden können, um die Struktur-Aktivitäts-Beziehung der Verbindung zu untersuchen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einige Verbindungen, die VU 0422288 ähneln, umfassen:

VU 0155094: Ein weiterer positiver allosterischer Modulator von Gruppe-III-mGluRs mit ähnlicher Selektivität und Potenz

VU 0364439: Ein selektiver positiver allosterischer Modulator von mGluR4, der in ähnlichen Forschungsanwendungen verwendet wird

VU 0483605: Eine Verbindung mit hoher Selektivität für mGluR7, die verwendet wird, um die Rolle dieses Rezeptors bei neurologischen Prozessen zu untersuchen

Einzigartigkeit

VU 0422288 ist aufgrund seiner hohen Selektivität für mehrere Gruppe-III-mGluRs (mGluR4, mGluR7 und mGluR8) und seiner Fähigkeit, rezeptorvermittelte Reaktionen bei niedrigen Konzentrationen zu potenzieren, einzigartig. Dies macht es zu einem wertvollen Werkzeug, um die komplexen Rollen dieser Rezeptoren im zentralen Nervensystem zu untersuchen und neue therapeutische Mittel zu entwickeln, die auf diese Rezeptoren abzielen .

Biologische Aktivität

VU0422288 is a compound recognized as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), particularly focusing on group III receptors, including mGlu4, mGlu7, and mGlu8. This article delves into the biological activity of this compound, examining its pharmacological properties, selectivity, and potential therapeutic implications based on various research findings.

Overview of this compound

This compound has been characterized for its role in enhancing the activity of mGlu receptors. It exhibits distinct pharmacological profiles when interacting with different mGlu subtypes. The following table summarizes its effective concentrations (EC50 values) across the relevant receptor subtypes:

| Receptor Type | EC50 (nM) |

|---|---|

| mGlu4 | 108 |

| mGlu7 | 146 |

| mGlu8 | 125 |

These values indicate that this compound is more potent compared to other PAMs like VU0155094, which has significantly higher EC50 values (1-3 µM) across these receptors .

This compound operates through positive allosteric modulation, which alters the receptor's response to orthosteric agonists such as glutamate. It enhances the affinity and efficacy of these agonists at mGlu4, mGlu7, and mGlu8. Notably, it has been demonstrated that this compound can potentiate mGlu7-mediated synaptic transmission in hippocampal slices, suggesting its role in modulating excitatory neurotransmission .

Distinct Interaction Profiles

Research indicates that this compound exhibits unique interaction profiles with different orthosteric agonists. For instance:

- At mGlu7 , the presence of this compound does not significantly change the affinity of glutamate but alters the cooperativity with other agonists.

- At mGlu4 , it enhances the efficacy of L-AP4 while reducing its affinity, indicating a complex modulation mechanism that varies by receptor subtype .

Selectivity Profile

This compound's selectivity was assessed against a panel of 68 GPCRs, ion channels, and transporters. The compound did not show significant activity outside its target receptors, affirming its specificity as a PAM for group III mGlu receptors. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Cognitive Enhancement : Research has shown that positive modulation of mGlu7 can restore long-term potentiation (LTP) and improve cognitive functions such as memory and learning in animal models. This suggests that this compound could be beneficial in treating cognitive deficits associated with neurodegenerative diseases .

- Neuropsychiatric Disorders : Variants in the GRM7 gene have been linked to schizophrenia risk. The modulation of mGlu7 by compounds like this compound may provide insights into developing treatments for such disorders by targeting synaptic transmission pathways altered in these conditions .

- Synaptic Transmission Studies : Electrophysiological studies have demonstrated that this compound can modulate synaptic responses at the hippocampal Schaffer collateral-CA1 synapse, further supporting its role in synaptic plasticity and potential applications in cognitive therapies .

Eigenschaften

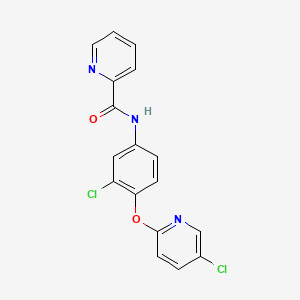

IUPAC Name |

N-[3-chloro-4-(5-chloropyridin-2-yl)oxyphenyl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2N3O2/c18-11-4-7-16(21-10-11)24-15-6-5-12(9-13(15)19)22-17(23)14-3-1-2-8-20-14/h1-10H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRLPXFGQKQHST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does VU0422288 interact with its target, and what are the downstream effects?

A1: this compound acts as a positive allosteric modulator of mGlu7 receptors [, ]. Unlike orthosteric agonists that bind to the glutamate binding site, this compound interacts with an allosteric site on the receptor. This binding enhances the receptor's response to glutamate, the endogenous ligand []. The downstream effects of mGlu7 activation are primarily mediated through G-protein signaling pathways, ultimately modulating neuronal excitability by regulating glutamate and GABA release [].

Q2: How does this compound's activity compare to other mGlu7 agonists and PAMs?

A2: Research indicates that this compound exhibits distinct activity compared to other mGlu7 agonists and PAMs. Notably, its potentiation effect is influenced by the specific agonist used. For instance, this compound demonstrates a higher maximal potentiation level with the surrogate agonist L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) compared to glutamate, the endogenous agonist []. This probe dependence highlights the complex interplay between orthosteric and allosteric binding sites on mGlu7 and the potential for developing PAMs with tailored pharmacological profiles. Additionally, compared to another mGlu7 PAM, VU6005649, this compound shows different maximal potentiation levels with L-AP4 versus glutamate [], further emphasizing the diversity in the mechanism of action among different mGlu7 PAMs.

Q3: What is the significance of this compound in understanding mGlu7 biology and its therapeutic potential?

A3: this compound has emerged as a valuable tool compound for investigating mGlu7 biology and its therapeutic potential []. Its discovery provided proof-of-concept evidence that mGlu7 activity can be selectively enhanced through positive allosteric modulation []. This finding is particularly significant as mGlu7 is implicated in various neurological and psychiatric disorders, including autism, depression, ADHD, and schizophrenia []. By understanding the detailed mechanisms of action of compounds like this compound, researchers can further explore the therapeutic potential of targeting mGlu7 for these conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.